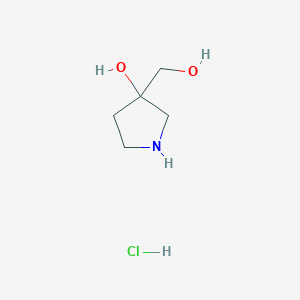

3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chemical compound used as a ligand in the enantioselective addition of diethylzinc to aromatic aldehydes, leading to optically active secondary alcohols . It is also used to prepare κ-opioid receptor agonists .

Molecular Structure Analysis

The molecular formula of this compound is C5H12ClNO2 . The InChI code is 1S/C5H11NO2.ClH/c7-4-5(8)1-2-6-3-5;/h6-8H,1-4H2;1H and the InChI key is YKEQDRZCHITDDD-UHFFFAOYSA-N . The canonical SMILES representation is C1CNCC1(CO)O.Cl .Physical and Chemical Properties Analysis

This compound has a molecular weight of 153.61 g/mol . It has 4 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass is 153.0556563 g/mol and the monoisotopic mass is also 153.0556563 g/mol . The topological polar surface area is 52.5 Ų . The compound has a heavy atom count of 9 and a complexity of 86.5 .Aplicaciones Científicas De Investigación

Intercalating Nucleic Acids Synthesis

3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride has been utilized in the synthesis of intercalating nucleic acids (INAs) with significant applications in molecular biology. For instance, a study by Filichev & Pedersen (2003) demonstrated its use in the formation of INAs by incorporating N-(pyren-1-ylmethyl)azasugar moiety into oligodeoxynucleotides. This process was shown to slightly destabilize INA-DNA duplexes while significantly destabilizing INA-RNA duplexes, indicating potential for specialized nucleic acid research and therapeutic applications (Filichev & Pedersen, 2003).

Synthesis of Azetidines and Pyrrolidines

Research by Medjahdi et al. (2009) highlights the role of this compound in the stereoselective synthesis of azetidines and pyrrolidines. This compound enabled the formation of pyrrolidin-3-ols under specific conditions, which are crucial in medicinal chemistry and the synthesis of various bioactive molecules (Medjahdi et al., 2009).

Large-Scale Synthesis Applications

Kotian et al. (2005) developed a practical large-scale synthesis method for (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, which is key for manufacturing various bioactive molecules. This synthesis approach emphasized efficiency and scalability, making it valuable for industrial applications (Kotian et al., 2005).

Glycosidase Inhibitor Synthesis

Curtis et al. (2007) conducted research on the asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines, using this compound as a starting material. These compounds showed potential as moderate inhibitors of beta-galactosidase, indicating their significance in the development of glycosidase inhibitors (Curtis et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

3-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-4-5(8)1-2-6-3-5;/h6-8H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEQDRZCHITDDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CO)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439900-52-3 |

Source

|

| Record name | 3-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-({5-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2670377.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2670380.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2670385.png)

![2-Ethylsulfanyl-N-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2670393.png)

![1-ethyl-7-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2670397.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-phenoxybenzamide](/img/structure/B2670398.png)